molecular formula C16H23N3O2 B2552291 N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide CAS No. 953138-94-8

N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide

Cat. No. B2552291
CAS RN: 953138-94-8
M. Wt: 289.379
InChI Key: IHTQDXGTLGPFHY-UHFFFAOYSA-N
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Description

The compound "N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with benzylpiperidin-4-yl and arylacetamide moieties, which are structurally related to the compound of interest. These compounds have been synthesized and evaluated for their biological activities, particularly as potential therapeutic agents against cancer and as ligands for sigma receptors .

Synthesis Analysis

The synthesis of related compounds involves standard organic synthesis methods. For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Another study synthesized 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by alkylation in a dimethylformamide environment with potassium carbonate at elevated temperatures . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The structure-activity relationship (SAR) studies of related compounds have shown that specific substitutions on the benzyl group and the arylacetamide moiety can significantly affect biological activity. For example, meta-phenoxy substitution on the N-1-benzyl group enhances antiproliferative activity, while various heterocyclic substitutions on the aryl group are tolerated . Similarly, for sigma receptor ligands, the substitution on the aromatic rings influences the binding affinity to sigma1 and sigma2 receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cycloaddition, alkylation, and aromatic substitution reactions. These reactions are crucial for creating the desired structural features that confer biological activity. The studies have not reported on the broader range of chemical reactions that these compounds might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds, such as solubility, melting points, and stability, are not detailed in the provided papers. However, the molecular docking studies and binding affinity evaluations suggest that these compounds have the appropriate physicochemical characteristics to interact with biological targets such as tubulin and sigma receptors .

Relevant Case Studies

The papers provide case studies of the synthesized compounds' biological activities. For instance, compound 13e from the first paper exhibited potent antiproliferative activity against MCF-7 human breast tumor cells with an IC(50) of 46 nM . Another study evaluated the anticonvulsant activity of synthesized compounds using a pentylenetetrazole-induced seizures model in mice, although the compounds did not show significant activity . The third paper discusses the binding properties of synthesized compounds to sigma1 and sigma2 receptors, with some compounds showing high selectivity for sigma1 receptors .

Scientific Research Applications

Overview

The compound N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide, due to its complex structure and potential biological activity, might be implicated in various research areas including biochemistry, toxicology, and pharmacology. However, the direct scientific research applications of this specific compound are not explicitly detailed in the available literature through the search conducted. Instead, related research focuses on compounds with similar structural features or functionalities, providing insight into the broader context of scientific investigation where this compound could be relevant.

Biochemical and Toxicological Research

Studies on compounds related to this compound often explore their biochemical behavior and toxicological profiles. For instance, research into alpha-oxoaldehydes like methylglyoxal reveals significant interest in understanding the biochemical pathways, toxicity, and implications for diseases such as diabetes and cancer. Methylglyoxal's interaction with biological macromolecules and its role in energy production and cell damage underline the importance of investigating similar compounds for potential biological effects and therapeutic applications (Kalapos, 1999).

Pharmacodynamics and Behavioral Pharmacology

Further research emphasizes the pharmacodynamics and behavioral pharmacology of related substances, which can offer insights into the nervous system's functioning and potential therapeutic targets. For example, studies on specific 5-hydroxytryptamine (HT)1B antagonists demonstrate the anxiolytic and antidepressant potential of compounds acting on serotonin receptors, indicating a significant area of interest for compounds with similar pharmacological properties (Hudzik et al., 2003).

Antimicrobial and Antioxidant Applications

The exploration of monoterpenes and their derivatives, including p-Cymene, sheds light on the antimicrobial and antioxidant activities of such compounds. This research area is crucial for developing new substances with antimicrobial properties to address the urgent need for novel therapeutic agents due to the increasing antimicrobial resistance (Marchese et al., 2017).

Environmental and Human Health Impact

Additionally, the study of environmental chemicals, including synthetic phenolic antioxidants, provides critical data on the occurrence, human exposure, and toxicity of these substances. This research is imperative for understanding the potential health risks associated with environmental exposure to synthetic compounds, including those structurally related to this compound (Liu & Mabury, 2020).

Safety and Hazards

The safety and hazards of similar compounds have been reported . For example, “(1-Benzyl-4-piperidyl)methanol” may cause eye and skin irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

N'-[(1-benzylpiperidin-4-yl)methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-17-15(20)16(21)18-11-13-7-9-19(10-8-13)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTQDXGTLGPFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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